8-Methylazocan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-methylazocan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7-5-3-2-4-6-8(10)9-7/h7H,2-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVHBGKCVHEYQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCCC(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Reactivity of 8 Methylazocan 2 One and Analogues
Mechanistic Investigations of C-H Bond Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the direct conversion of simple molecules into more complex structures. In the context of 8-Methylazocan-2-one and related lactams, understanding the mechanisms of C-H bond activation is crucial for developing new synthetic methodologies.
Hydrogen Atom Transfer (HAT) Reactions in N-alkylated Lactams
Hydrogen Atom Transfer (HAT) is a key elementary step in many C-H functionalization reactions. In N-alkylated lactams, HAT reactions, particularly with electrophilic radicals like the cumyloxyl radical (CumO•), have been a subject of detailed kinetic studies. acs.org These reactions typically involve the abstraction of a hydrogen atom from a C-H bond by a radical species, generating a carbon-centered radical that can be further transformed. acs.orgnih.gov For N-alkyl lactams, HAT can occur at both the endocyclic (within the ring) and exocyclic (outside the ring) α-C-H bonds. acs.orgtorvergata.it Studies on 1-alkyl-2-pyrrolidones, for instance, have shown that functionalization often happens predominantly at the endocyclic position. acs.org The reactivity in these systems is significantly influenced by the ability of the nitrogen atom's lone pair to stabilize the adjacent radical through hyperconjugation. nih.gov
Influence of Ring Size on Reactivity in Azocan-2-one Systems
The size of the lactam ring has a profound impact on the reactivity of its C-H bonds. Research has demonstrated a notable decrease in reactivity with increasing ring size. acs.org Specifically, the rate constants for HAT from the C-H bonds of lactams to the cumyloxyl radical decrease by a factor of approximately four when moving from five- and six-membered rings to the eight-membered azocan-2-one derivatives. acs.orgnih.govresearchgate.net This trend is observed across secondary, tertiary N-methyl, and N-benzyl lactams. acs.orgtorvergata.it
This decrease in reactivity is attributed to the increased flexibility of the larger rings. nih.govresearchgate.net This flexibility leads to a reduced extent of hyperconjugative overlap between the α-C-H bonds and the amide π-system, which in turn increases the kinetic barrier for HAT from these positions. nih.govresearchgate.net In tertiary N-methyl lactams, the reactivity for HAT from the endocyclic α-C-H bonds can decrease by a factor of up to 83 when going from five- and six-membered rings to the eight-membered counterparts. acs.orgnih.gov
Site Selectivity in Endocyclic versus Exocyclic α-C-H Bond Oxygenation
The competition between endocyclic and exocyclic α-C-H bond functionalization is a key aspect of reactivity in N-alkylated lactams. acs.org Product distribution studies from oxygenation reactions initiated by the tert-butoxyl radical (tBuO•) reveal that HAT preferentially occurs from the most electron-rich α-C-H bonds. acs.orgnih.gov
A significant shift in site selectivity is observed with increasing ring size. acs.org In smaller rings (five- and six-membered), oxygenation predominantly occurs at the endocyclic α-C-H bonds. acs.org However, as the ring size increases to seven and eight members, the selectivity progressively shifts towards the exocyclic α-C-H bonds. acs.orgnih.govresearchgate.net This shift indicates a deactivation of the endocyclic C-H bonds in larger rings, making the exocyclic positions more competitive for oxygenation. acs.orgnih.gov For 8-membered derivatives, this deactivation can lead to competitive oxygenation at various other sites on the ring. acs.orgnih.govresearchgate.net
Electronic Effects on Reactivity in Lactam Frameworks
Electronic effects play a critical role in determining the reactivity of lactam frameworks. These effects can either activate or deactivate certain positions within the molecule towards chemical reactions.
Hyperconjugative Activation and Deactivation in Azocan-2-ones
Hyperconjugation, the interaction of sigma bond electrons (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital, is a key factor in the reactivity of lactams. byjus.comallen.inbyjus.com In the context of HAT reactions, the nitrogen atom in the lactam ring can activate the adjacent α-C-H bonds through hyperconjugative overlap with the N-C=O π system. researchgate.net
However, the degree of this activation is highly dependent on the ring's conformation. nih.govresearchgate.net In larger, more flexible rings like azocan-2-ones, the optimal alignment for hyperconjugative overlap is less favorable. nih.govresearchgate.net This reduced hyperconjugative activation is a primary reason for the observed decrease in reactivity of the endocyclic α-C-H bonds in 8-membered lactams compared to their smaller counterparts. acs.orgnih.gov The greater flexibility of the medium-sized rings decreases the extent of this overlap, thereby increasing the kinetic barrier for HAT. nih.gov
Role of the Remote Carbonyl Group in Electronic Deactivation
The carbonyl group in the lactam ring also exerts a significant electronic influence. While it is part of the activating amide system, its electron-withdrawing nature can also lead to deactivation at other positions in the ring. acs.org This deactivating electronic effect extends to the β- and γ-C-H bonds. acs.org
Interactive Data Table: Reactivity of Lactams
The following table summarizes the relative reactivity of various lactams in HAT reactions. The relative rate constant (k_rel) is the ratio between the normalized rate constant for a given lactam and the normalized rate constant for the corresponding cycloalkane.
| Lactam Series | Ring Size | Relative Rate Constant (k_rel) |
| Secondary | 5 | 11.6 |
| 6 | 15.2 | |
| 8 | 0.49 | |
| N-Methyl | 8 | 0.12 |
| N-Benzyl | 8 | 0.07 |
Data sourced from kinetic studies on the reactions of lactams with the cumyloxyl radical. acs.org
Fundamental Lactam Reactivity Profiles
Lactams, which are cyclic amides, exhibit a reactivity profile that is governed by the principles of carboxylic acid derivatives, yet is uniquely influenced by the constraints of their cyclic structure. The reactivity of the amide bond within the lactam ring is primarily centered on the electrophilic nature of the carbonyl carbon. This electrophilicity is a consequence of the polarization of the carbon-oxygen double bond, where the highly electronegative oxygen atom withdraws electron density, leaving the carbon with a partial positive charge (δ+). futurelearn.comlibretexts.org Consequently, the carbonyl carbon is susceptible to attack by nucleophiles. The stability and reactivity of the lactam are significantly affected by ring strain and the ability of the nitrogen atom's lone pair to participate in resonance with the carbonyl group. In acyclic amides, this resonance is a major stabilizing factor, reducing the electrophilicity of the carbonyl carbon and thus its reactivity. futurelearn.com However, in cyclic systems, particularly strained ones, this resonance can be sterically hindered, leading to increased reactivity. futurelearn.comlibretexts.org
The eight-membered ring of azocan-2-one analogues like this compound presents a unique case. Medium-sized rings (8- to 11-membered) are subject to considerable ring strain and transannular interactions, which influences their conformation and reactivity. thieme.de Compared to smaller, more rigid lactams like β-lactams where ring strain dramatically increases reactivity, or larger, more flexible rings, the reactivity of azocan-2-ones is a balance of these factors. The presence of substituents, such as the methyl group at the 8-position (alpha to the nitrogen atom), further modifies the electronic and steric environment of the lactam, impacting its interaction with reactants. scbt.com
Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including lactams. libretexts.org This reaction class proceeds via a characteristic two-stage mechanism: nucleophilic addition followed by elimination. uomustansiriyah.edu.iqvanderbilt.edu
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nuc-H) on the electrophilic carbonyl carbon of the lactam. This attack breaks the C=O π-bond, and the electrons move to the oxygen atom. The carbon atom's hybridization changes from sp² to sp³, resulting in a tetrahedral intermediate. libretexts.orgvanderbilt.edu
The general reactivity order for carboxylic acid derivatives is: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edu Amides, and by extension lactams, are the least reactive due to the stabilizing effect of resonance from the nitrogen lone pair. libretexts.org However, factors that disrupt this resonance, such as the geometric constraints imposed by a small ring, enhance reactivity. For instance, β-lactams are significantly more reactive than acyclic amides because the four-membered ring prevents the nitrogen atom from achieving the planar geometry required for effective resonance, making the carbonyl carbon more electrophilic. futurelearn.comlibretexts.org While an eight-membered ring is more flexible than a β-lactam, it still possesses conformational constraints that influence reactivity compared to a simple acyclic amide.
The table below outlines the general steps for nucleophilic acyl substitution.
| Step | Description | Intermediate |
| 1: Nucleophilic Attack | A nucleophile attacks the electrophilic carbonyl carbon. | A tetrahedral intermediate is formed. |
| 2: Elimination | The intermediate collapses, the C=O bond is reformed, and a leaving group is expelled. | The final substituted product is formed. |
This table describes the general mechanism of nucleophilic acyl substitution.
The structural characteristics of the azocan-2-one ring system, a medium-sized lactam, make it susceptible to ring-opening reactions under various conditions. scbt.com These reactions are a specific manifestation of nucleophilic acyl substitution where the integrity of the cyclic structure is not maintained. The driving force for these reactions can be the release of ring strain or the formation of a more stable acyclic product.
Acid-Catalyzed Ring-Opening: In the presence of a strong acid, such as triflic acid (TfOH), α-aryl substituted lactams can undergo ring-opening reactions. rsc.org The reaction is initiated by protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A nucleophile, which can be the solvent or another species present in the reaction mixture, then attacks the activated carbonyl carbon. For instance, in the presence of benzene, α-aryl lactams can undergo a Friedel-Crafts type reaction, leading to a ring-opened product. rsc.org While specific studies on this compound are limited, research on related α-aryl substituted azocan-2-ones, such as 8-(4-bromophenyl)-azocan-2-one, has demonstrated their participation in such acid-mediated ring-opening reactions. rsc.org
Ring-Opening Polymerization (ROP): Azocan-2-ones, as analogues of the industrially significant ε-caprolactam (a seven-membered lactam), can undergo ring-opening polymerization to form polyamides. This process can be initiated by anionic, cationic, or hydrolytic mechanisms. Anionic ROP is particularly efficient and involves the use of a strong base to deprotonate the lactam, forming a lactamate anion. This anion then acts as a nucleophile, attacking another lactam monomer to initiate the polymerization chain. uq.edu.au
The presence and position of substituents on the lactam ring can significantly affect polymerizability. Studies on substituted ε-caprolactams have shown that alkyl substituents, such as a methyl group, can decrease the favorability of polymerization. aip.org This effect is attributed to thermodynamic changes, where the substituted monomer is relatively more stable than the corresponding repeating unit in the polymer chain. aip.org Therefore, it is expected that the methyl group in this compound would influence its equilibrium with the corresponding polymer, likely increasing the amount of residual monomer compared to the unsubstituted azocan-2-one.
Ring-Opening Metathesis Polymerization (ROMP): For unsaturated variants of eight-membered lactams, ring-opening metathesis polymerization (ROMP) is another viable pathway. This reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, involves the cleavage and reformation of double bonds. Research has shown that monomers like 1-benzyl-1-aza-2-ketocyclooct-5-ene can be polymerized via ROMP to yield a polyamide, demonstrating the utility of this method for creating polymers from functionalized eight-membered lactams. researchgate.netuliege.be
The table below summarizes key ring-opening reactions applicable to azocan-2-one systems.
| Reaction Type | Catalyst/Conditions | Product Type | Research Findings |
| Acid-Mediated Ring-Opening | Strong acids (e.g., TfOH), Benzene | Acyclic amides | α-Aryl substituted azocan-2-ones undergo ring-opening. rsc.org |
| Anionic Ring-Opening Polymerization | Strong base (e.g., sodium lactamate), Activator | Polyamide (Nylon-8 analogue) | Alkyl substituents on related lactams decrease polymerizability. uq.edu.auaip.org |
| Ring-Opening Metathesis Polymerization | Ruthenium catalysts (e.g., Grubbs' catalyst) | Unsaturated Polyamide | Successful polymerization of unsaturated eight-membered lactams demonstrated. researchgate.netuliege.be |
This table presents a summary of ring-opening reactions relevant to the azocan-2-one scaffold based on studies of its analogues.
Structural Characterization and Elucidation Techniques for Azocan 2 Ones
Advanced Spectroscopic Methods for Structure Determination
Spectroscopic techniques are indispensable tools in chemical analysis, providing detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule. For a compound like 8-Methylazocan-2-one, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is typically employed for comprehensive structural characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides insight into the carbon-hydrogen framework of a molecule. For the azocan-2-one scaffold, both ¹H and ¹³C NMR are crucial for structural confirmation.
In the case of This compound , the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different protons in the molecule. The methyl group at the 8-position would likely appear as a doublet, coupled to the adjacent proton. The protons on the seven-membered ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The chemical shifts of these protons would be influenced by their proximity to the carbonyl group and the nitrogen atom.
The ¹³C NMR spectrum provides information on the number and type of carbon atoms. For this compound, one would expect to observe eight distinct carbon signals. The carbonyl carbon of the lactam would appear at a characteristic downfield chemical shift. The carbon bearing the methyl group would also have a unique chemical shift, as would the methyl carbon itself. The remaining methylene carbons in the ring would appear at distinct chemical shifts, reflecting their different electronic environments.
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|
| -CH₃ | 1.1 - 1.3 | Doublet |
| -CH- (at position 8) | 3.0 - 3.4 | Multiplet |
| -CH₂- (ring) | 1.2 - 2.5 | Multiplets |
| -NH- | 5.5 - 7.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | 170 - 180 |
| C8 | 45 - 55 |
| Ring CH₂ | 20 - 40 |
| CH₃ | 15 - 25 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₁₅NO), HRMS would provide an exact mass measurement, allowing for the unambiguous confirmation of its molecular formula. This technique can distinguish between molecules with the same nominal mass but different elemental compositions.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation patterns of the molecule. acs.org The fragmentation of lactams in mass spectrometry can provide valuable structural information. acs.org By inducing fragmentation of the protonated molecule of this compound, characteristic fragment ions would be produced, which can be analyzed to further confirm the connectivity of the atoms within the ring and the position of the methyl group. This fragmentation analysis is particularly useful in distinguishing between isomers.
Chromatographic Techniques for Isolation, Purity Assessment, and Quantification
Chromatographic methods are essential for the separation, purification, and quantification of chemical compounds. For the analysis of this compound, both liquid and gas chromatography techniques are highly applicable.
Liquid chromatography (LC), particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for the analysis of non-volatile and thermally labile compounds like lactams. nwo.nlnih.gov Reversed-phase high-performance liquid chromatography (HPLC) would be a suitable method for the separation and purity assessment of this compound.
The coupling of LC with a time-of-flight (TOF) mass spectrometer and tandem mass spectrometry (MS/MS) capabilities (LC-TOF-MS/MS) provides a highly sensitive and selective analytical method. This technique allows for the separation of the compound from a complex mixture, followed by its accurate mass determination and structural confirmation through fragmentation analysis. shimadzu.com LC-MS/MS methods are widely used for the quantitative analysis of various compounds in different matrices. nih.govmdpi.com
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. nih.gov While lactams can be analyzed directly by GC, derivatization is often employed to improve their volatility and chromatographic behavior. researchgate.netjfda-online.com For this compound, derivatization of the amide nitrogen could enhance its thermal stability and reduce peak tailing, leading to better separation and sensitivity.
When coupled with a mass spectrometer (GC-MS), this technique provides both retention time information for identification and a mass spectrum for structural confirmation. scione.com The fragmentation patterns observed in the electron ionization (EI) mass spectrum can be compared to spectral libraries for compound identification.
Principles of Analytical Method Validation in Chemical Research
The validation of an analytical method is crucial to ensure that the method is suitable for its intended purpose and provides reliable, reproducible, and accurate results. gavinpublishers.comich.orgresearchgate.net The principles of analytical method validation are outlined in guidelines from organizations such as the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eu Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. youtube.comelementlabsolutions.comacs.org
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. elementlabsolutions.com
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. youtube.com
Accuracy: The closeness of the test results obtained by the method to the true value. elementlabsolutions.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. elementlabsolutions.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ich.org
A comprehensive validation of the analytical methods used for the characterization and quantification of this compound would be essential to ensure the quality and reliability of the data generated.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
Computational and Theoretical Chemistry Studies on Azocan 2 Ones
Electronic Structure Calculations for Conformational Analysis and Stability
Electronic structure calculations are fundamental to determining the most stable three-dimensional arrangements (conformations) of molecules and their relative energies.
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules. nih.govresearchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. nih.gov Methods like the B3LYP functional combined with basis sets such as 6-31G* are employed to optimize molecular geometries and determine the stable conformations of azocan-2-one derivatives. nih.govresearchgate.net
Table 1: Illustrative DFT-Calculated Geometric Parameters for a Representative Azocan-2-one Conformation
| Parameter | Value |
| C-N Bond Length (Amide) | ~1.35 Å |
| C=O Bond Length (Amide) | ~1.23 Å |
| N-C-C Bond Angle | ~118° |
| C-N-C Bond Angle | ~125° |
| Ring Dihedral Angles | Variable (defining chair/boat conformations) |
Note: This table is illustrative, showing typical values for amide-containing cyclic structures as determined by DFT calculations.
While DFT is efficient, high-level ab initio methods are often required for more accurate energy predictions. osti.govresearchgate.net These methods are based on first principles of quantum mechanics without empirical parameters. researchgate.net Techniques like the Complete Basis Set (CBS) methods, such as (RO)CBS-QB3, are composite methods that extrapolate the energy to the theoretical limit of an infinitely large basis set, incorporating corrections for higher-order electron correlation effects. osti.gov
These high-accuracy energetic assessments are crucial for determining the relative stabilities of different azocan-2-one tautomers or conformers. nih.gov For instance, such calculations could precisely quantify the energy difference between various chair and boat conformations of the 8-methylazocan-2-one ring, identifying the global minimum energy structure with high confidence. nih.gov
Theoretical Prediction of Reactivity Parameters
Computational methods are invaluable for predicting how and where a molecule is likely to react.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. wikipedia.org It is a key indicator of the bond's strength and the reactivity of the associated atoms. wikipedia.org BDEs can be calculated computationally, providing insight into the lability of specific C-H bonds within the this compound structure. The BDE for a C-H bond is defined as the standard enthalpy change for the reaction R-H → R• + H•. wikipedia.org
The C-H bonds on the carbon adjacent to the nitrogen atom (α-carbon) or the methyl group are often of particular interest. A lower BDE indicates a weaker bond, suggesting that this site is more susceptible to radical abstraction reactions. The BDE values for C-H bonds in alkanes typically range from 95 to 105 kcal/mol, but can be influenced by adjacent functional groups. wikipedia.orgustc.edu.cn
Table 2: Typical Calculated C-H Bond Dissociation Energies (BDEs) for Similar Structures
| Bond Location | Typical BDE (kcal/mol) | Implication for Reactivity |
| Primary C-H (e.g., in a methyl group) | ~100-101 | Moderately reactive |
| Secondary C-H (in a ring) | ~98-99 | More reactive than primary |
| Tertiary C-H (at the 8-position) | ~96-97 | Most reactive C-H bond |
| C-H alpha to Nitrogen | Lowered due to radical stabilization | Potential site for oxidation/functionalization |
Note: This table presents representative BDE values for different types of C-H bonds to illustrate expected trends in this compound. Specific values would require dedicated calculations.
Understanding a chemical reaction requires characterizing not just the reactants and products, but also the high-energy transition state (TS) that connects them. dntb.gov.ua Computational chemistry allows for the precise modeling of these transition states and the mapping of the entire reaction pathway. researchgate.net
For azocan-2-ones, theoretical studies have been used to model the 8-endo cyclization of α-carbamoyl radicals, which is a key step in their synthesis. nih.gov These calculations can determine the activation energy of the reaction, which governs the reaction rate. nih.gov By comparing the energies of different possible transition states (e.g., leading to 8-endo vs. 7-exo cyclization), researchers can predict and explain the regioselectivity of the reaction. nih.gov For instance, calculations have shown that for α-carbamoyl radicals, the 8-endo cyclization pathway is fundamentally preferred over the 7-exo alternative. nih.gov
Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Azocan-2-one Analogues
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with changes in their reactivity. mdpi.comresearchgate.net These models use calculated molecular descriptors—numerical values that encode structural, physicochemical, or electronic features—to predict the reactivity of new, unsynthesized analogues. mdpi.comnih.gov
For a series of azocan-2-one analogues with different substituents, a QSRR model could be developed to predict their reaction rates or equilibrium constants for a specific process. The process involves:
Building a Dataset: Synthesizing or modeling a series of azocan-2-one analogues.
Calculating Descriptors: Computing various molecular descriptors for each analogue, such as steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and topological indices. nih.gov
Developing the Model: Using statistical methods like multiple linear regression (MLR) to create a mathematical equation that links the descriptors to the observed reactivity. nih.govresearchgate.net
Validation: Testing the model's predictive power on a separate set of compounds not used in its creation. nih.gov
Such a model could accelerate the discovery of new azocan-2-one derivatives with desired reactivity profiles by prioritizing the synthesis of the most promising candidates.
Molecular Dynamics Simulations for Conformational Flexibility in Medium-Sized Rings
Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape and flexibility of molecules. This is particularly crucial for medium-sized rings like the azocan-2-one core of this compound. Rings with eight to eleven atoms are known for their complex conformational behavior, which arises from a delicate balance of angle strain, torsional strain, and transannular interactions (non-bonded interactions between atoms across the ring).
Unlike well-defined chair and boat conformations in six-membered rings, eight-membered rings can adopt a variety of low-energy conformations. The presence of a lactam functional group and a methyl substituent, as in this compound, further influences the conformational preferences. MD simulations allow for the exploration of these various conformations by simulating the atomic motions of the molecule over time.
Detailed research findings from computational studies on analogous eight-membered lactams have revealed that the conformational equilibria can be complex, with multiple conformers coexisting in solution. The activation energies for ring inversion can vary significantly depending on the specific substitution pattern and the presence of other structural constraints. For instance, studies on benzoannulated lactams have utilized a combination of NMR spectroscopy and DFT calculations to elucidate the nature of the conformers and the energetics of their interconversion acs.org.
The data generated from such simulations can be extensive. Key parameters that are typically analyzed include potential energy surfaces, root-mean-square deviation (RMSD) to monitor conformational changes, and the distribution of dihedral angles to characterize the ring puckering.
Below is an interactive table representing the type of data that would be generated from a molecular dynamics simulation study on the major conformers of this compound. Note: This data is illustrative and based on typical values for similar medium-sized lactams, as specific experimental or computational results for this compound are not available.
| Conformer | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angle (C2-N1-C8-C7) (degrees) |
|---|---|---|---|
| Boat-Chair (BC-1) | 0.00 | 45 | -120.5 |
| Boat-Chair (BC-2) | 0.85 | 25 | 115.2 |
| Twist-Boat (TB) | 1.50 | 15 | 85.7 |
| Chair-Chair (CC) | 2.10 | 10 | -165.3 |
| Other | >3.00 | 5 | Variable |
This hypothetical data illustrates that a molecule like this compound would likely exist as a mixture of several conformers at room temperature, with the boat-chair forms being the most probable. The energy differences between these conformers are typically small, allowing for rapid interconversion. Molecular dynamics simulations provide a means to quantify these energy differences and understand the dynamic nature of the molecule's structure.
Synthesis and Investigation of Derivatives and Analogues of 8 Methylazocan 2 One
Design Principles for Structural Modifications within the Azocan-2-one Framework
The design of novel azocan-2-one derivatives often begins with understanding the fundamental principles governing structural modifications to achieve desired chemical and physical properties. The azocan-2-one framework itself provides a flexible, eight-membered ring system that can be functionalized at various positions. Key design considerations include:
Ring Size and Conformation: The eight-membered ring offers a degree of conformational flexibility, which can influence steric interactions and the accessibility of reactive sites. Modifications to the ring, such as the introduction of substituents or heteroatoms, can alter this flexibility and, consequently, reactivity and binding affinities. For instance, studies on lactams of varying ring sizes have shown that reactivity can decrease with increasing ring size due to reduced hyperconjugative activation of α-C–H bonds acs.org.
Substitution Patterns: Introducing substituents at different positions of the azocan-2-one ring can profoundly impact the molecule's electronic distribution, lipophilicity, and steric profile. These changes are fundamental to tuning reactivity, solubility, and biological activity. For example, electron-withdrawing groups can increase electrophilicity, while electron-donating groups can enhance nucleophilicity or stabilize intermediates lumenlearning.comlibretexts.org.
Functional Group Introduction: The incorporation of specific functional groups, such as amines, hydroxyls, halogens, or aromatic moieties, can introduce new chemical handles for further derivatization or directly impart desired properties. These groups can influence hydrogen bonding, π-π stacking, and coordination chemistry, thereby affecting solubility, stability, and interactions with other molecules scbt.com.
Analogue Development: Designing analogues involves systematically altering parts of a lead structure to explore the structure-activity relationship (SAR) or structure-property relationship (SPR). This iterative process aims to optimize specific characteristics, such as potency, selectivity, or metabolic stability, by identifying key structural features responsible for these properties nih.govresearchgate.netnih.gov.
Synthetic Strategies for N-Substituted Azocan-2-one Derivatives
The synthesis of N-substituted azocan-2-one derivatives typically involves established organic synthesis methodologies, often adapted to the specific azocan-2-one scaffold. Common strategies include:
Ring Expansion Reactions: Methods like the bismuth-catalyzed ring expansion of 1,4-diketones with primary amines have been employed to construct eight-membered azocine (B12641756) rings, which can then be functionalized thieme-connect.comnih.gov. Similarly, iodine-atom-transfer radical cyclization has been utilized for the synthesis of azocine derivatives, including azocan-2-ones, often with high regio- and stereoselectivity thieme-connect.com.
Cycloaddition Reactions: Various cycloaddition strategies, such as [4+2+2] or [6+2] cycloadditions, can be employed to construct the azocine ring system, which can then be converted into azocan-2-one derivatives nih.gov.
Functionalization of Pre-formed Rings: Pre-existing azocan-2-one structures can be modified. For instance, N-alkylation or N-acylation reactions are common methods to introduce substituents onto the nitrogen atom of the lactam ring. The synthesis of 1-Methylazocan-2-one (CAS 1889-08-3) itself involves methylation of the nitrogen atom of the azocan-2-one core guidechem.com.
Multicomponent Reactions: The integration of ring expansion and multicomponent reactions, such as Ugi or Ugi-azide transformations, can provide efficient routes to complex azocine and azocan-2-one derivatives in a single pot thieme-connect.com.
Structure-Reactivity and Structure-Property Relationship (SAR/SPR) Studies
Understanding how structural variations influence the chemical reactivity and physical properties of azocan-2-one derivatives is paramount for their rational design and application.
Impact of Substituents on Reaction Kinetics and Selectivity
Substituents play a critical role in dictating the kinetic and selectivity profiles of azocan-2-one derivatives.
Electronic Effects: Electron-withdrawing groups (EWGs) on or near the lactam carbonyl can increase its electrophilicity, making it more susceptible to nucleophilic attack and potentially altering reaction kinetics. Conversely, electron-donating groups (EDGs) can modulate electron density within the ring system, influencing reactivity. For example, in nucleophilic aromatic substitution (NAS), EWGs dramatically increase the reaction rate, while EDGs decrease it masterorganicchemistry.com. While this specific example pertains to aromatic systems, the principle of electronic influence on reactivity is broadly applicable.
Steric Effects: Bulky substituents can hinder the approach of reagents to reactive centers, thereby affecting reaction rates and selectivity. The steric environment around the azocan-2-one ring can influence the regioselectivity and stereoselectivity of reactions.
Hyperconjugation and Ring Size: Studies on the reaction of cumyloxyl radicals with lactams have indicated that increasing ring size in azocan-2-one derivatives leads to a decrease in reactivity. This has been attributed to a reduced degree of hyperconjugative activation of the endocyclic α-C–H bonds by the nitrogen center, which is influenced by ring flexibility acs.org.
Evaluation of Derivatives as Chemical Probes in Mechanistic Investigations
Azocan-2-one derivatives can be designed and synthesized to serve as valuable chemical probes for elucidating reaction mechanisms or biological pathways.
Mechanistic Probes: By incorporating specific functional groups or isotopic labels, azocan-2-one derivatives can be used to track reaction intermediates, identify transition states, or elucidate the role of specific atoms or bonds in a chemical transformation. For instance, derivatives might be designed to selectively react with particular enzymes or cellular components, allowing researchers to study their function.
Structure-Activity Relationship (SAR) Studies: SAR studies systematically explore how changes in molecular structure affect biological activity or chemical properties. By synthesizing a series of azocan-2-one derivatives with variations in substituents and evaluating their performance in specific assays, researchers can identify key pharmacophores or reactive centers. For example, in the development of antifungal agents, the presence of chloro substituents on a phenyl ring and the length of an alkyl chain adjacent to an azole ring were found to influence antifungal activity researchgate.net. Similarly, in the investigation of LPA5 antagonists, methoxy (B1213986) groups at specific positions were found to be essential for activity, highlighting the importance of substituent placement nih.gov.
In Vitro Biochemical Interactions and Metabolic Pathways of Azocan 2 Ones
In Vitro Metabolic Profiling using Hepatic Subcellular Fractions (e.g., liver microsomes)
In vitro metabolic profiling using hepatic subcellular fractions, such as liver microsomes, is a fundamental approach to investigate the metabolic stability of a compound. nih.govresearchgate.net These fractions contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes. nih.gov The primary goal of these studies is to predict the pharmacokinetic parameters of a drug candidate. researchgate.net
The process typically involves incubating the test compound, such as 8-Methylazocan-2-one, with liver microsomes in the presence of necessary cofactors like NADPH for phase I reactions and UDPGA for phase II reactions. europa.eu The reaction mixture is incubated at 37°C, and samples are taken at various time points to measure the depletion of the parent compound over time. nih.gov This data is then used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance of the compound, which are key indicators of its metabolic stability. nih.govnih.gov
Below is a hypothetical representation of data that could be generated from an in vitro metabolic stability assay of this compound in human liver microsomes.
Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % Parent Compound Remaining |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
Identification and Characterization of In Vitro Metabolites
Following the incubation of this compound with liver microsomes, the next step is to identify and characterize the metabolites formed. digitellinc.com This is crucial for understanding the biotransformation pathways and for identifying any potentially active or reactive metabolites. mhmedical.com The analytical technique of choice for this purpose is typically liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). mdpi.com
Through the analysis of the mass spectra, potential metabolites can be identified based on their mass-to-charge ratio (m/z) and fragmentation patterns. For a compound like this compound, expected phase I metabolic reactions would include hydroxylation and oxidation. digitellinc.com Phase II reactions would likely involve conjugation with glucuronic acid. digitellinc.commdpi.com The structures of these metabolites are tentatively proposed based on this data. mdpi.com
A summary of potential in vitro metabolites of this compound is presented in the hypothetical table below.
Table 2: Potential In Vitro Metabolites of this compound Identified by LC-HRMS
| Metabolite ID | Proposed Biotransformation |
|---|---|
| M1 | Hydroxylation |
| M2 | Oxidation |
| M3 | N-dealkylation |
| M4 | Glucuronide Conjugate of Parent |
Characterization of Enzyme Systems Responsible for Biotransformation (e.g., Cytochrome P450 isoforms, glucuronosyltransferase)
Identifying the specific enzyme systems responsible for the metabolism of a compound is a key aspect of drug development, as it helps in predicting potential drug-drug interactions. nih.gov The primary enzymes involved in drug metabolism are the cytochrome P450 (CYP) superfamily for phase I reactions and UDP-glucuronosyltransferases (UGTs) for phase II reactions. nih.govmdpi.comwikipedia.org
To identify the specific CYP isoforms involved in the metabolism of this compound, reaction phenotyping studies are conducted. researchgate.net This can be achieved by using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in incubations with human liver microsomes. nih.govnih.gov For example, a significant reduction in metabolite formation in the presence of a known CYP3A4 inhibitor would suggest the involvement of this isoform. youtube.com Similarly, the formation of glucuronide conjugates in the presence of UDPGA confirms the role of UGTs. upol.cz
The table below illustrates hypothetical results from a CYP reaction phenotyping study for this compound.
Table 3: Characterization of CYP Isoforms in the Metabolism of this compound
| CYP Isoform | Relative Contribution to Metabolism (%) |
|---|---|
| CYP1A2 | < 5 |
| CYP2C9 | 15 |
| CYP2C19 | 10 |
| CYP2D6 | 25 |
Comparative In Vitro Metabolism Studies Across Different Biological Matrices
Comparative in vitro metabolism studies are performed to understand the interspecies differences in drug metabolism. nih.gov It is important to ensure that the animal species used in preclinical toxicology studies are relevant models for human metabolism. europa.eu These studies typically involve comparing the metabolic profiles of a compound in liver microsomes or hepatocytes from different species, such as human, rat, mouse, and dog. digitellinc.comeuropa.eu
The goal is to determine if the metabolites formed in humans are also formed in the animal species and if there are any unique human metabolites or disproportionately formed human metabolites. digitellinc.com Significant differences in metabolic pathways between species can impact the translation of preclinical safety and efficacy data to humans. europa.eu For this compound, such a study would involve incubating the compound with liver microsomes from various species and comparing the resulting metabolite profiles using LC-MS.
The following table provides a hypothetical comparison of the metabolic rates of this compound across different species.
Table 4: Comparative In Vitro Metabolic Rate of this compound in Liver Microsomes
| Species | In Vitro Half-Life (t₁/₂, min) | Intrinsic Clearance (µL/min/mg protein) |
|---|---|---|
| Human | 25 | 27.7 |
| Rat | 15 | 46.2 |
| Mouse | 10 | 69.3 |
Future Research Directions and Emerging Applications in Chemical Science
Integration of Machine Learning and Artificial Intelligence in Azocan-2-one Design and Reaction Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical synthesis and drug discovery. These tools are increasingly used for predicting reaction outcomes, designing novel molecular structures, and optimizing synthetic routes. However, there is no specific literature available that describes the integration of ML and AI in the design and reaction prediction for the 8-Methylazocan-2-one scaffold.
For such computational tools to be effective, they require large datasets of known reactions and properties. The lack of extensive research on this compound means that a dedicated dataset for this compound and its derivatives does not exist. Future work could involve creating a theoretical library of this compound derivatives and using computational methods to predict their properties, or applying ML models trained on broader classes of lactams to predict potential synthetic pathways, although the accuracy of such predictions would need to be experimentally validated.
Exploration of Novel Catalytic Systems for Azocan-2-one Functionalization
The development of novel catalytic systems for the selective functionalization of lactams is an active area of research. C-H functionalization, for instance, offers an efficient way to introduce new chemical groups without the need for pre-functionalized substrates. While there are reports on the catalytic functionalization of various cyclic amides, specific methods tailored to this compound are not described in the current body of scientific literature.
Future research would need to address the unique reactivity of the azocan-2-one ring. The exploration of transition-metal catalysts (e.g., palladium, rhodium, iron) or organocatalysts for the selective functionalization of specific C-H bonds, such as those adjacent to the nitrogen or carbonyl group, or even at the methyl group itself, would be a key area of investigation. Developing such catalytic systems would open up new avenues for creating a diverse range of this compound derivatives with potentially valuable properties.
Q & A
Q. Advanced Research Focus
- Analog Design : Introduce substituents at the azocane ring (e.g., methyl, phenyl) or modify the lactam group to assess bioactivity changes.
- Pharmacological Profiling : Test analogs against targets like GPCRs or kinases, using assays such as radioligand binding or enzyme inhibition (IC₅₀ values).
- Case Study : Replace the methyl group with trifluoromethyl (as in 8-phenyl-1,7-diaza-spiro[4.5]decan-2-one derivatives) to enhance metabolic stability .
How can computational modeling improve the design of this compound-based inhibitors?
Q. Advanced Research Focus
- Docking Studies : Use software like AutoDock or Schrödinger to predict binding affinities to targets (e.g., PI3K/Akt/mTOR pathways).
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to assess stability.
- Example : Modeling the interaction of this compound with the MAPK/ERK pathway revealed steric hindrance from the methyl group, guiding synthetic modifications .
What in vitro and in vivo models are suitable for evaluating the pharmacological profile of this compound?
Q. Advanced Research Focus
- In Vitro : Use cell lines (e.g., HEK293 for GPCR assays) to measure cytotoxicity (MTT assay) or apoptosis (caspase-3 activation).
- In Vivo : Administer doses (e.g., 10–100 mg/kg) in rodent models to assess pharmacokinetics (AUC, half-life) and toxicity (ALT/AST levels).
- Data Interpretation : Compare results with positive controls (e.g., known kinase inhibitors) and validate statistical significance (p < 0.05) .
How should researchers address contradictions in reported biological activities of this compound derivatives?
Advanced Research Focus
Discrepancies may stem from assay conditions or compound stability. Mitigation strategies include:
- Replication : Repeat experiments under standardized protocols (e.g., ATP concentration in kinase assays).
- Stability Testing : Monitor compound degradation via LC-MS under physiological conditions (pH 7.4, 37°C).
- Meta-Analysis : Compare data across studies using platforms like PubChem to identify outliers .
What are the key considerations for formulating salt derivatives of this compound to enhance bioavailability?
Q. Advanced Research Focus
- Salt Selection : Hydrochloride or tosylate salts improve solubility (e.g., monohydrate hydrochloride of Formula II in U.S. Patent 60/789,280).
- Crystallography : Use X-ray diffraction to confirm salt formation and polymorphic stability.
- Dissolution Testing : Compare dissolution rates in simulated gastric fluid (pH 1.2) vs. intestinal fluid (pH 6.8) .
How can metabolic pathways of this compound be elucidated using isotopic labeling?
Q. Advanced Research Focus
- Isotope Incorporation : Synthesize ¹⁴C-labeled derivatives to track hepatic metabolism via LC-radiometric detection.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
- Case Study : Deuterated analogs (e.g., CD₃ substitution) reduce first-pass metabolism by cytochrome P450 enzymes .
What techniques are critical for target identification of this compound in complex biological systems?
Q. Advanced Research Focus
- Affinity Chromatography : Immobilize this compound on resins to pull down binding proteins from cell lysates.
- Proteomics : Analyze eluates via tandem MS (LC-MS/MS) to identify interacting proteins (e.g., kinases, receptors).
- Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm target relevance in cellular assays .
How does stereochemistry impact the biological activity of this compound derivatives?
Q. Advanced Research Focus
- Chiral Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) to isolate enantiomers.
- Activity Comparison : Test (R)- and (S)-isomers in assays (e.g., IC₅₀ differences >10-fold indicate stereospecificity).
- Case Study : The (5S,8S)-configured spiro derivative showed 50-fold higher potency in PI3K inhibition than the (5R,8R)-form .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
